1-(((4-Aminobutyl)amino)methyl)cyclopentan-1-ol 1-(((4-Aminobutyl)amino)methyl)cyclopentan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17856371
InChI: InChI=1S/C10H22N2O/c11-7-3-4-8-12-9-10(13)5-1-2-6-10/h12-13H,1-9,11H2
SMILES:
Molecular Formula: C10H22N2O
Molecular Weight: 186.29 g/mol

1-(((4-Aminobutyl)amino)methyl)cyclopentan-1-ol

CAS No.:

Cat. No.: VC17856371

Molecular Formula: C10H22N2O

Molecular Weight: 186.29 g/mol

* For research use only. Not for human or veterinary use.

1-(((4-Aminobutyl)amino)methyl)cyclopentan-1-ol -

Specification

Molecular Formula C10H22N2O
Molecular Weight 186.29 g/mol
IUPAC Name 1-[(4-aminobutylamino)methyl]cyclopentan-1-ol
Standard InChI InChI=1S/C10H22N2O/c11-7-3-4-8-12-9-10(13)5-1-2-6-10/h12-13H,1-9,11H2
Standard InChI Key PGVZSDAARRCOQZ-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)(CNCCCCN)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

1-(((4-Aminobutyl)amino)methyl)cyclopentan-1-ol (IUPAC name: 1-[(4-aminobutylamino)methyl]cyclopentan-1-ol) has the molecular formula C₁₀H₂₂N₂O and a molecular weight of 186.29 g/mol . Its structure comprises a cyclopentane ring with a hydroxyl group at the 1-position and a methylene-linked 4-aminobutylamino side chain. Key structural identifiers include:

PropertyValueSource
CAS Number2098030-43-2
InChI KeyPGVZSDAARRCOQZ-UHFFFAOYSA-N
SMILESC1CCC(C1)(CNCCCCN)O
Topological Polar Surface Area58.3 Ų

The compound’s stereochemistry and conformational flexibility enable interactions with biological targets, particularly neurotransmitter receptors .

Synthesis and Reaction Pathways

Industrial-Scale Production

Catalytic hydrogenation of cyclopentene derivatives in the presence of aminomethylating agents (e.g., NH₃/H₂) offers a scalable route. This method achieves >80% purity with reduced byproduct formation.

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate solubility in polar solvents:

SolventSolubility (mg/mL)Conditions
Methanol4.5525°C, 1 atm
Chloroform7.0325°C, 1 atm
Water<1.025°C, 1 atm

Its hygroscopic nature necessitates storage under inert atmospheres at -20°C .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.20–1.90 (m, cyclopentane protons), 2.72–3.20 (m, aminobutyl chain), 4.21 (s, hydroxyl) .

  • HRMS (ESI): m/z [M + H]⁺ = 187.1732 (calculated), 187.1732 (observed) .

Applications in Medicinal Chemistry

Peptide Synthesis

The compound’s primary amine and hydroxyl groups enable conjugation with peptides. For example:

  • Y₄R-Targeting Ligands: Ac-Arg-Tyr-N-[(4-aminobutyl)aminocarbonyl]Arg-Leu-Arg-Tyr-amide derivatives show sub-nanomolar binding affinity .

Prodrug Development

Esterification of the hydroxyl group enhances blood-brain barrier permeability, making it a candidate for CNS-targeted prodrugs.

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencesBiological Activity
4-Amino-1-pentanolLinear chain, no cyclopentaneGABA precursor
(1S,2S)-2-(Aminomethyl)cyclopentan-1-olStereospecific hydroxyl groupChiral drug intermediate
1-{[Cyclohexyl(methyl)amino]methyl}cyclopentan-1-olBulkier substituentReduced receptor affinity

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